6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol
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Overview
Description
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol is a complex organic compound characterized by its unique hexahydrobenzo[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the hexahydrobenzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Functional group modifications: Adjustments to the hydroxymethyl and dimethyl groups through various organic reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to improve yield and efficiency.
Continuous flow processes: To ensure consistent quality and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Investigated for its interactions with enzymes or other biological molecules.
Metabolic pathways: Explored for its role in metabolic processes or as a potential biomarker.
Medicine
Drug development:
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Investigated for its potential as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol: Unique due to its specific stereochemistry and functional groups.
Other hexahydrobenzo[d][1,3]dioxole derivatives: Similar structures but with different substituents or stereochemistry.
Uniqueness
Stereochemistry: The specific arrangement of atoms in (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol contributes to its unique properties.
Functional groups: The presence of multiple hydroxyl groups and a hydroxymethyl group distinguishes it from other compounds.
Properties
Molecular Formula |
C10H18O5 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol |
InChI |
InChI=1S/C10H18O5/c1-9(2)14-7-4-10(13,5-11)3-6(12)8(7)15-9/h6-8,11-13H,3-5H2,1-2H3 |
InChI Key |
CZCDWUBGKAXDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC(CC(C2O1)O)(CO)O)C |
Origin of Product |
United States |
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